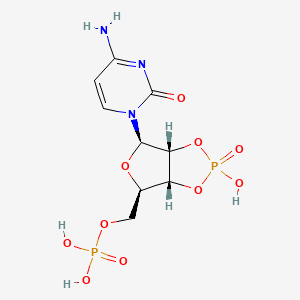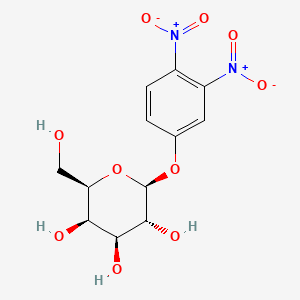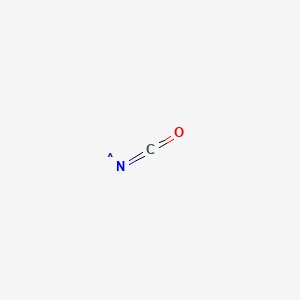![molecular formula C5H12O2S B1213876 3-[(2-羟乙基)硫]-1-丙醇 CAS No. 5323-60-4](/img/structure/B1213876.png)
3-[(2-羟乙基)硫]-1-丙醇
描述
3-[(2-hydroxyethyl)thio]-1-propanol is an aliphatic sulfide that is propan-1-ol substituted by a (2-hydroxyethyl)thio group at position 3. It has a role as a metabolite. It is an aliphatic sulfide and a diol.
科学研究应用
医药应用
“3-[(2-羟乙基)硫]-1-丙醇”可能在制药行业有潜在的应用。它可用于合成咪唑烷-2-硫酮和咪唑-2-硫酮衍生物 。这些衍生物据报道具有显着的生物活性,包括抗菌、抗真菌、抗甲状腺、抗氧化、强心、降压、多巴胺β-羟化酶(DBH)抑制和抗HIV特性 .
酶催化RAFT聚合
该化合物可用于酶催化可逆加成-断裂链转移(Enz-RAFT)聚合 。Enz-RAFT聚合被认为是最通用的合成策略和生物技术之一,以高效、温和和选择性的方式进行 。该过程已广泛应用于各个领域,例如合成精确的多嵌段共聚物;超高分子量(UHMW)聚合物;具有复杂结构的功能性聚合物;以及定义明确的聚合物 .
脂肪族聚(β-硫醚酯)的合成
“3-[(2-羟乙基)硫]-1-丙醇”可用于脂肪族聚(β-硫醚酯)的脂肪酶催化合成 。该过程导致从3-((2-羟乙基)硫)丙酸甲酯生产无定形脂肪族聚(β-硫醚酯) .
作用机制
Target of Action
The primary target of 3-[(2-Hydroxyethyl)thio]-1-propanol is currently unknown . It is classified as a metabolite , which suggests that it may interact with various enzymes and receptors in the body.
Mode of Action
As a metabolite, it could potentially be involved in various biochemical reactions, contributing to the overall metabolic processes within the body .
Pharmacokinetics
Therefore, its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
生化分析
Biochemical Properties
3-[(2-Hydroxyethyl)thio]-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite, which means it is an intermediate or product resulting from metabolism . The interactions of 3-[(2-Hydroxyethyl)thio]-1-propanol with enzymes and proteins are crucial for its function in metabolic pathways. These interactions often involve binding to active sites of enzymes, leading to either activation or inhibition of enzymatic activity.
Cellular Effects
The effects of 3-[(2-Hydroxyethyl)thio]-1-propanol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a metabolite suggests that it is involved in various metabolic processes within the cell . This compound can modulate signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 3-[(2-Hydroxyethyl)thio]-1-propanol exerts its effects through binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for the compound’s role in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Hydroxyethyl)thio]-1-propanol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to changes in its activity and interactions with biomolecules . Long-term exposure to 3-[(2-Hydroxyethyl)thio]-1-propanol may result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-[(2-Hydroxyethyl)thio]-1-propanol vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
3-[(2-Hydroxyethyl)thio]-1-propanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of metabolites within the cell . The compound’s role as a metabolite highlights its importance in cellular metabolism and its potential impact on overall metabolic processes.
Transport and Distribution
The transport and distribution of 3-[(2-Hydroxyethyl)thio]-1-propanol within cells and tissues are critical for its function. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
3-[(2-Hydroxyethyl)thio]-1-propanol exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s role in cellular metabolism and signaling pathways . The subcellular localization of 3-[(2-Hydroxyethyl)thio]-1-propanol determines its interactions with other biomolecules and its overall impact on cellular function.
属性
IUPAC Name |
3-(2-hydroxyethylsulfanyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGRQEWXDDCCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277542 | |
| Record name | NSC2787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-60-4 | |
| Record name | NSC2787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC2787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZK38FC3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213805.png)





![8-(Benzyloxy)-2-methylimidazo[1,2-A]pyrazin-3-amine](/img/structure/B1213814.png)



